2,3,4-trimethoxy-N-(1-methyl-1H-benzimidazol-5-yl)benzamide
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Overview
Description
2,3,4-Trimethoxy-N-(1-methyl-1H-benzimidazol-5-yl)benzamide is a complex organic compound that belongs to the class of benzimidazole derivatives. Benzimidazole derivatives are known for their diverse biological activities and are widely studied for their potential therapeutic applications. This particular compound features a benzimidazole ring substituted with a trimethoxybenzamide group, which contributes to its unique chemical properties and potential biological activities.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2,3,4-trimethoxy-N-(1-methyl-1H-benzimidazol-5-yl)benzamide typically involves the condensation of ortho-phenylenediamine with a suitable aldehyde or acid derivative. One common method includes the reaction of ortho-phenylenediamine with 2,3,4-trimethoxybenzaldehyde in the presence of an oxidizing agent such as sodium metabisulphite under mild conditions . The reaction mixture is usually heated and stirred, followed by purification steps involving solvent extraction and recrystallization to obtain the desired product with high yield and purity.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and scalability of the synthesis process. Additionally, industrial methods may incorporate advanced purification techniques such as chromatography and crystallization to ensure the high quality of the final product.
Chemical Reactions Analysis
Types of Reactions
2,3,4-Trimethoxy-N-(1-methyl-1H-benzimidazol-5-yl)benzamide can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using strong oxidizing agents, leading to the formation of corresponding quinones or other oxidized derivatives.
Reduction: Reduction reactions can be carried out using reducing agents such as sodium borohydride or lithium aluminum hydride, resulting in the formation of reduced benzimidazole derivatives.
Substitution: The compound can undergo nucleophilic substitution reactions, where the methoxy groups can be replaced by other nucleophiles under appropriate conditions.
Common Reagents and Conditions
Oxidation: Sodium metabisulphite, hydrogen peroxide, or other oxidizing agents.
Reduction: Sodium borohydride, lithium aluminum hydride.
Substitution: Nucleophiles such as amines, thiols, or halides.
Major Products Formed
Oxidation: Quinones or other oxidized derivatives.
Reduction: Reduced benzimidazole derivatives.
Substitution: Substituted benzimidazole derivatives with different functional groups.
Scientific Research Applications
Chemistry: The compound is used as a building block for the synthesis of more complex molecules and as a reagent in organic synthesis.
Medicine: The compound is explored for its potential therapeutic applications, particularly in the development of new drugs targeting specific biological pathways.
Industry: It is used in the development of new materials and as a precursor for the synthesis of other valuable compounds.
Mechanism of Action
The mechanism of action of 2,3,4-trimethoxy-N-(1-methyl-1H-benzimidazol-5-yl)benzamide involves its interaction with specific molecular targets and pathways. The benzimidazole ring can interact with various enzymes and receptors, modulating their activity. For example, the compound may inhibit the activity of certain kinases or enzymes involved in cell proliferation, leading to its potential anticancer effects . Additionally, the trimethoxybenzamide group can enhance the compound’s binding affinity and specificity towards its molecular targets.
Comparison with Similar Compounds
Similar Compounds
2,3,4-Trimethoxy-N-(1-methylpropyl)benzamide: This compound shares a similar structure but with a different substituent on the benzimidazole ring.
3,4,5-Trimethoxyphenyl derivatives: These compounds contain the trimethoxyphenyl group and exhibit similar biological activities.
Uniqueness
2,3,4-Trimethoxy-N-(1-methyl-1H-benzimidazol-5-yl)benzamide is unique due to its specific substitution pattern on the benzimidazole ring, which can influence its biological activity and chemical reactivity. The presence of the trimethoxybenzamide group enhances its potential as a therapeutic agent by improving its binding affinity and specificity towards molecular targets.
Properties
Molecular Formula |
C18H19N3O4 |
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Molecular Weight |
341.4 g/mol |
IUPAC Name |
2,3,4-trimethoxy-N-(1-methylbenzimidazol-5-yl)benzamide |
InChI |
InChI=1S/C18H19N3O4/c1-21-10-19-13-9-11(5-7-14(13)21)20-18(22)12-6-8-15(23-2)17(25-4)16(12)24-3/h5-10H,1-4H3,(H,20,22) |
InChI Key |
BJKQFCMWYBPAKJ-UHFFFAOYSA-N |
Canonical SMILES |
CN1C=NC2=C1C=CC(=C2)NC(=O)C3=C(C(=C(C=C3)OC)OC)OC |
Origin of Product |
United States |
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